1-Amino-4-tert-butylcyclohexane-1-carbonitrile
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Overview
Description
1-Amino-4-tert-butylcyclohexane-1-carbonitrile is a chemical compound with the molecular formula C11H20N2. It is characterized by the presence of an amino group, a tert-butyl group, and a carbonitrile group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-tert-butylcyclohexane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with ammonia and hydrogen cyanide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-4-tert-butylcyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-4-tert-butylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
4-tert-Butylcyclohexanone: Lacks the amino and carbonitrile groups but shares the cyclohexane ring and tert-butyl group.
Uniqueness: 1-Amino-4-tert-butylcyclohexane-1-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the cyclohexane ring.
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-amino-4-tert-butylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9H,4-7,13H2,1-3H3 |
InChI Key |
KRFKBXXGOKTNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)N |
Origin of Product |
United States |
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